2-butoxy-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]benzamide
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Overview
Description
2-BUTOXY-N-[(FURAN-2-YL)METHYL]-N-[(3-METHYLTHIOPHEN-2-YL)METHYL]BENZAMIDE is a complex organic compound that features a benzamide core substituted with butoxy, furan, and thiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BUTOXY-N-[(FURAN-2-YL)METHYL]-N-[(3-METHYLTHIOPHEN-2-YL)METHYL]BENZAMIDE typically involves multi-step organic reactions. The key steps include:
Formation of the Benzamide Core: This can be achieved through the reaction of benzoic acid derivatives with amines under dehydrating conditions.
Substitution Reactions: Introduction of the butoxy, furan, and thiophene groups can be accomplished through nucleophilic substitution reactions, often using appropriate halide precursors.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed to form carbon-carbon bonds between the aromatic rings.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-BUTOXY-N-[(FURAN-2-YL)METHYL]-N-[(3-METHYLTHIOPHEN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under mild conditions using reagents like m-chloroperbenzoic acid.
Reduction: The compound can be reduced using hydrogenation or hydride donors to modify the aromatic rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzamide core and the heterocyclic rings.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halide precursors, organometallic reagents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of the thiophene ring could produce tetrahydrothiophene derivatives.
Scientific Research Applications
2-BUTOXY-N-[(FURAN-2-YL)METHYL]-N-[(3-METHYLTHIOPHEN-2-YL)METHYL]BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism by which 2-BUTOXY-N-[(FURAN-2-YL)METHYL]-N-[(3-METHYLTHIOPHEN-2-YL)METHYL]BENZAMIDE exerts its effects involves interactions with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Signal Transduction Pathways: It could modulate signaling pathways involved in cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
2-BUTOXY-N-[(FURAN-2-YL)METHYL]-N-[(4-METHYLPHENYL)METHYL]BENZAMIDE: Similar structure but with a different substitution pattern on the benzamide core.
2-BUTOXY-N-[(FURAN-2-YL)METHYL]-N-[(3-METHYLTHIOPHEN-2-YL)METHYL]BENZAMIDE: Similar structure but with variations in the heterocyclic rings.
Uniqueness
The unique combination of butoxy, furan, and thiophene groups in 2-BUTOXY-N-[(FURAN-2-YL)METHYL]-N-[(3-METHYLTHIOPHEN-2-YL)METHYL]BENZAMIDE provides distinct chemical and biological properties that differentiate it from other similar compounds. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C22H25NO3S |
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Molecular Weight |
383.5 g/mol |
IUPAC Name |
2-butoxy-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]benzamide |
InChI |
InChI=1S/C22H25NO3S/c1-3-4-12-26-20-10-6-5-9-19(20)22(24)23(15-18-8-7-13-25-18)16-21-17(2)11-14-27-21/h5-11,13-14H,3-4,12,15-16H2,1-2H3 |
InChI Key |
GCKXNACRQZHRLT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC=C1C(=O)N(CC2=CC=CO2)CC3=C(C=CS3)C |
Origin of Product |
United States |
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